

# doxepin hydrochloride stability storage conditions degradation

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## Compound Focus: Doxepin Hydrochloride

CAS No.: 1229-29-4

Cat. No.: S002217

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## Technical Specifications at a Glance

The table below summarizes the core physical, chemical, and handling information for **doxepin hydrochloride**.

Aspect	Specification / Condition	Source / Context
Recommended Storage Temp.	20 °C	Chemical Standard [1]
Physical Form	Solid	Chemical Standard [1]
Molecular Formula	$C_{19}H_{21}NO \cdot HCl$	Chemical Standard & Analytical Methods [1] [2]
Molecular Weight	315.84 g/mol	Chemical Standard & Analytical Methods [1] [2]
CAS Number	1229-29-4	Multiple Sources [1] [2]

Aspect	Specification / Condition	Source / Context
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H317 (May cause an allergic skin reaction)	Safety Data Sheet [1]

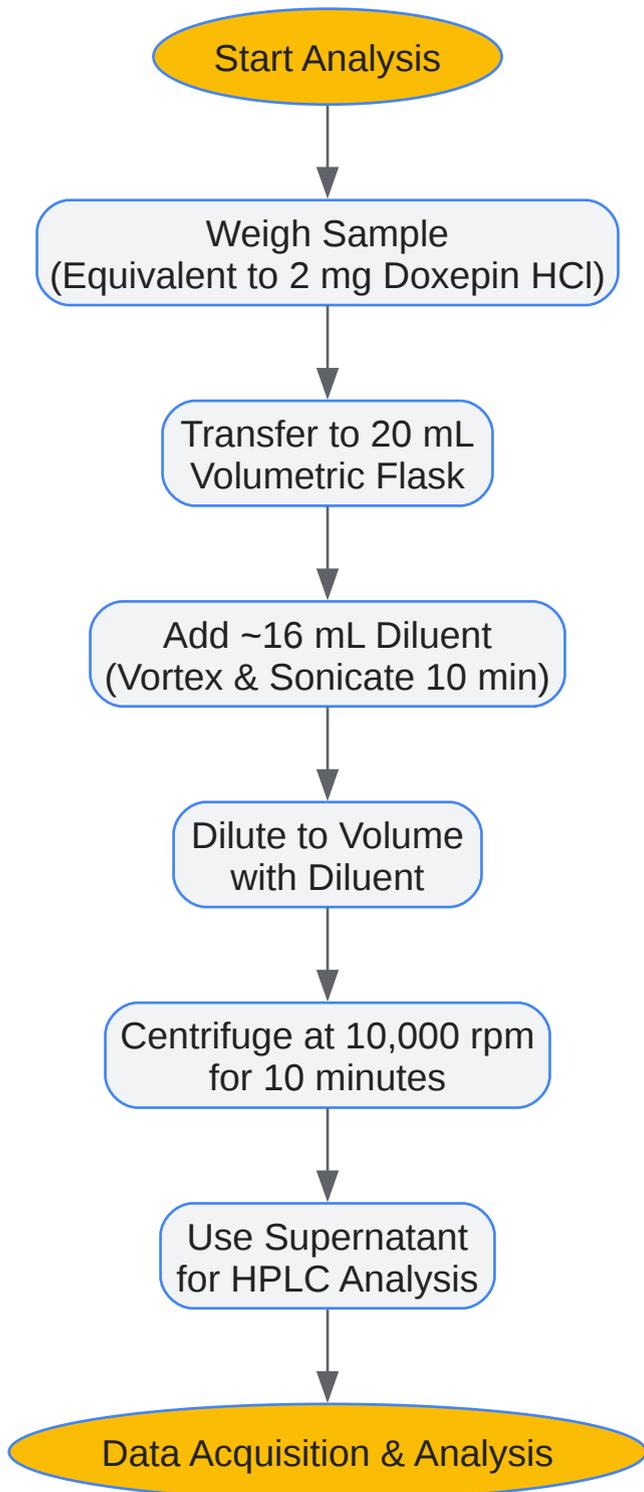
## Analytical Methods for Stability and Assay

For stability testing and quantification in pharmaceutical formulations, HPLC is the standard method. The United States Pharmacopeia (USP) has developed a validated method for analyzing **doxepin hydrochloride** cream [3].

Parameter	Description / Condition
Method	Reversed-Phase HPLC with UV/PDA Detection
Column	Waters Xterra RP18 (4.6mm x 150-mm, 5 µm)

| **Mobile Phase** | **Solution A:** 1.6 g/L Ammonium Bicarbonate in water, pH adjusted to 7.0 with formic acid. **Solution B:** Acetonitrile. **Gradient:** See workflow diagram. | | **Flow Rate** | 1.0 mL/min | | **Detection** | 207 nm (PDA range 190-400 nm) | | **Injection Volume** | 10 µL | | **Column Temperature** | 28 °C | | **Diluent** | Water:Acetonitrile (50:50) | | **System Suitability** | Resolution between related compounds B and C  $\geq$  2.0; RSD of 5 replicate injections of standard  $\leq$  0.5% |

The experimental workflow for the sample preparation and analysis is as follows:



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## Troubleshooting Common Experimental Issues

Here are solutions to some potential problems you might encounter:

- **Problem: Poor Chromatography (Peak Tailing or Broad Peaks)**

- **Solution:** Ensure the mobile phase pH is precisely adjusted to 7.0. Check the column performance with system suitability tests. Confirm that the sample is completely dissolved and the supernatant is clear after centrifugation [3].

- **Problem: Low Recovery or Inaccurate Results**

- **Solution:** Verify the sonication time and technique to ensure complete extraction of the drug from the cream matrix. Ensure the solution is mixed well after dilution to volume [3].

- **Problem: Handling and Safety Concerns**

- **Solution:** Always wear protective gloves and safety glasses. Avoid contact with skin and eyes. Use in a well-ventilated place. In case of skin contact, wash immediately with plenty of water [1].

## Frequently Asked Questions

**What are the main hazards when handling doxepin hydrochloride in the lab?** It is classified as causing skin irritation, serious eye irritation, and may cause an allergic skin reaction. Personal protective equipment including gloves and eye/face protection is mandatory [1].

**Is doxepin hydrochloride stable under acidic conditions?** While a specific study on doxepin was not found, research on similar tricyclic antidepressants shows that their stability can vary significantly in artificial gastric juice. For example, amoxapine degrades under acidic conditions, while others like amitriptyline and imipramine are stable. This suggests the stability of doxepin in acidic environments should be verified experimentally [4].

**What is the most sensitive method to analyze doxepin in biological samples like plasma?** Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highly sensitive. One validated method can simultaneously quantify doxepin and its active metabolite, nordoxepin, in human plasma with a lower limit of quantitation (LLOQ) as low as **15.0 pg/mL for doxepin** and **5.00 pg/mL for nordoxepin** [5] [6] [7].

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